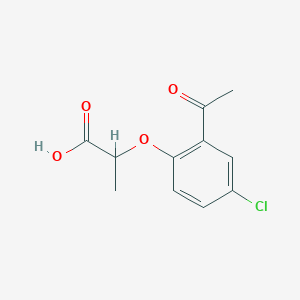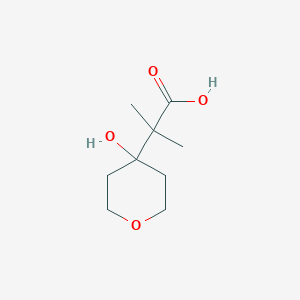
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves the Reformatsky reaction. This reaction typically starts with ethyl bromoacetate and cyclobutanone in the presence of zinc and trimethylchlorosilane in diethyl ether. The reaction mixture is refluxed and then cooled with ice, followed by the addition of ammonia to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities, following similar reaction conditions as described in laboratory-scale syntheses.
化学反応の分析
Types of Reactions
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials .
作用機序
The mechanism of action of 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways through its structural features .
類似化合物との比較
Similar Compounds
2-(1-Hydroxycyclobutyl)acetic acid: This compound shares the cyclobutyl ring and hydroxy group but differs in the acetic acid backbone.
2-(1-Hydroxycyclopropyl)propanoic acid: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is unique due to its specific combination of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2,6(9)10)8(11)4-3-5-8/h11H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLHHQAPFFBQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)







![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)




